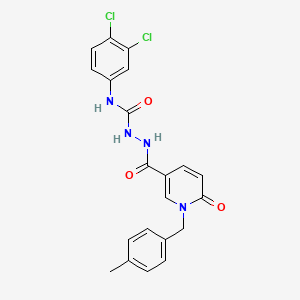
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have a wide range of therapeutic benefits.
Wirkmechanismus
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide selectively inhibits JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK enzymes, N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It has been demonstrated to reduce the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improve the clinical outcomes of patients with inflammatory bowel disease. N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has also been shown to have a favorable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, as well as its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in patients with chronic inflammatory diseases. Additionally, research is needed to elucidate the mechanisms of action of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide and to identify potential biomarkers that can predict treatment response. Finally, the potential therapeutic applications of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in other diseases, such as cancer and autoimmune disorders, warrant further investigation.
In conclusion, N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is a promising therapeutic agent with potent anti-inflammatory effects. Its selective inhibition of JAK enzymes makes it an attractive target for the treatment of chronic inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide.
Synthesemethoden
The synthesis of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide involves the reaction of 3-chloro-2-pyrazol-1-ylphenylamine with 3-ethenylsulfonylpropanoic acid chloride. The resulting compound is then purified through recrystallization to obtain N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has been investigated for its therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-22(20,21)10-7-13(19)17-12-6-3-5-11(15)14(12)18-9-4-8-16-18/h2-6,8-9H,1,7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDYUGARAFKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

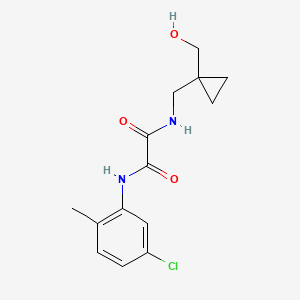
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
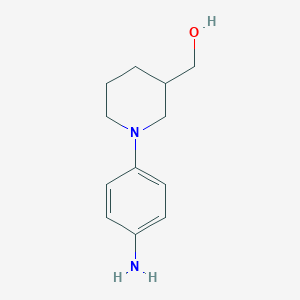

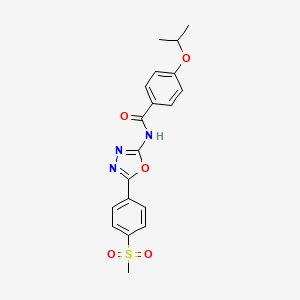
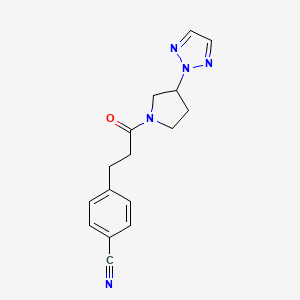
![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
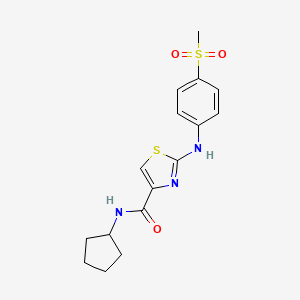

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)
